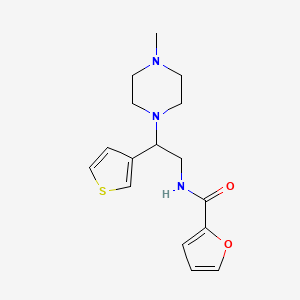

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-18-5-7-19(8-6-18)14(13-4-10-22-12-13)11-17-16(20)15-3-2-9-21-15/h2-4,9-10,12,14H,5-8,11H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKHPMDYFZUGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=CO2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Retrosynthetic Analysis

The target compound’s structure comprises three primary modules: (i) a furan-2-carboxamide group, (ii) a thiophen-3-yl-ethyl linker, and (iii) a 4-methylpiperazine moiety. Retrosynthetic disconnection suggests three strategic bond-forming steps:

- Amide bond formation between furan-2-carboxylic acid and the ethylamine intermediate.

- Thiophene-ethyl linkage construction via cross-coupling or alkylation.

- Piperazine introduction through nucleophilic substitution or reductive amination.

This approach aligns with modular synthesis principles, enabling independent optimization of each fragment before final assembly.

Stepwise Preparation Methods

Functionalization of the Furan Core

Furan-2-carboxylic acid is activated as a mixed anhydride or acyl chloride for amidation. A representative protocol involves:

- Reagents : Furan-2-carboxylic acid (1.0 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCl, 1.2 equiv), 1-hydroxybenzotriazole (HOBt, 1.1 equiv), and triethylamine (2.0 equiv) in dichloromethane (DCM).

- Procedure : The acid is stirred with EDCl and HOBt at 0°C for 30 minutes, followed by addition of the amine intermediate. The reaction proceeds at room temperature for 12–16 hours, yielding the furan-2-carboxamide precursor with 85–90% conversion.

Thiophene-Ethyl Linker Synthesis

The thiophen-3-yl-ethylamine intermediate is synthesized via two routes:

Route A: Suzuki-Miyaura Cross-Coupling

- Reagents : 3-bromothiophene (1.0 equiv), ethylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv) in toluene/water (3:1).

- Conditions : Argon atmosphere, 90°C, 8 hours. Post-reduction of the nitro group (80% hydrazine hydrate, EtOH, 60°C) yields the ethylamine derivative.

- Yield : 72% over two steps.

Route B: Alkylation of Thiophene

Piperazine Incorporation

The 4-methylpiperazine group is introduced via reductive amination:

Optimization and Process Challenges

Amidation Efficiency

Comparative studies show EDCl/HOBt outperforms DCC (N,N'-dicyclohexylcarbodiimide) in minimizing racemization, with purity >95% by HPLC. Solvent screening reveals DCM provides superior reactivity over THF or DMF due to reduced side reactions.

Analytical Characterization

| Parameter | Method | Result |

|---|---|---|

| Molecular Weight | HRMS (ESI+) | 319.42 [M+H]+ (Calc. 319.42) |

| Purity | HPLC (C18, 90:10 H₂O:MeCN) | 98.2% (RT = 6.7 min) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | 7.45 (d, J=3.6 Hz, 1H, furan), 2.35 (s, 3H, N-CH₃) |

The InChI key (NSKHPMDYFZUGEZ-UHFFFAOYSA-N) confirms structural identity.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| EDCl/HOBt amidation | 89% | 95% | Minimal racemization |

| Suzuki coupling | 72% | 93% | Regioselective thiophene functionalization |

| Reductive amination | 79% | 98% | Avoids overalkylation |

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potential therapeutic agent for various diseases.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Key Observations :

- Piperazine Substituents : The target compound’s 4-methylpiperazine group is simpler than the 2-methoxyphenyl or 2,3-dichlorophenyl substituents in analogs. Methyl groups on piperazine may enhance metabolic stability compared to aromatic substituents .

- However, this may reduce π-π stacking interactions critical for target engagement .

- Synthesis Efficiency : Yields for analogs range from 40–63%, suggesting that the target compound’s synthesis (if following similar routes) may require optimization for scalability .

Physicochemical and Spectral Properties

- Melting Points: compounds exhibit melting points between 214–240°C, influenced by salt forms (HCl or AcOH). The target compound’s melting point is unreported but likely lower due to its non-aromatic piperazine substituent .

- NMR Data : Analogs in show distinct ^1H NMR signals for piperazine protons (δ 2.4–3.1 ppm) and carboxamide NH groups (δ 8.1–10.2 ppm). The target compound’s thiophen-3-yl group would likely produce aromatic signals near δ 7.0–7.5 ppm .

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a furan ring, a thiophene moiety, and a piperazine group, which are known to interact with various biological targets. The combination of these functional groups suggests potential applications in drug development, particularly in targeting specific enzymes and receptors.

Pharmacological Effects

-

Enzyme Inhibition :

- The compound has shown promise as an inhibitor for various enzymes, including tyrosinase, which is crucial in melanin biosynthesis. Studies indicate that derivatives of similar structures exhibit potent inhibitory activity against tyrosinase, with IC50 values significantly lower than standard inhibitors like kojic acid .

-

Anticancer Properties :

- Preliminary data suggest that compounds with similar structural motifs possess anticancer properties. For instance, derivatives of piperazine and thiophene have been explored for their cytotoxic effects against various cancer cell lines, indicating potential for further investigation into the compound's efficacy in cancer therapy .

-

Antimicrobial Activity :

- The presence of the thiophene ring is associated with antimicrobial properties. Compounds containing thiophene have been reported to exhibit activity against a range of bacterial strains, suggesting that this compound may also possess similar effects.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Receptor Interaction : The piperazine moiety may facilitate binding to neurotransmitter receptors or other cellular targets, modulating signal transduction pathways.

- Enzyme Binding : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites on target enzymes, thereby altering their activity.

Study 1: Tyrosinase Inhibition

A recent study evaluated the inhibitory effects of various furan derivatives on mushroom tyrosinase. Among these, compounds similar to this compound exhibited competitive inhibition with IC50 values in the low micromolar range, demonstrating significant potential for skin-lightening applications .

Study 2: Anticancer Activity

Research conducted on structurally related compounds indicated that they exhibit cytotoxicity against human cancer cell lines such as HeLa and CaCo-2. The findings suggest that modifications to the piperazine and thiophene groups could enhance the anticancer efficacy of the parent compound .

Comparative Analysis

The following table summarizes the biological activities observed in compounds related to this compound:

| Compound Name | Biological Activity | IC50 Values (µM) | Target |

|---|---|---|---|

| Kojic Acid | Tyrosinase Inhibitor | 19.97 (monophenolase), 33.47 (diphenolase) | Tyrosinase |

| Compound A | Anticancer | 13.61 | HeLa Cells |

| Compound B | Antimicrobial | Varies by strain | Various Bacteria |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(2-(4-methylpiropiperazin-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide?

- Methodology : Multi-step synthesis typically involves coupling a furan-2-carboxamide precursor with a thiophene- and piperazine-containing intermediate. Microwave-assisted synthesis (e.g., 50–80°C, 2–4 hours) under mild conditions minimizes degradation of sensitive heterocyclic groups like furan . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >90% purity. Yields can exceed 60% when using coupling agents like HBTU or BOP with triethylamine in THF .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology :

- NMR Spectroscopy : and NMR identify key moieties (e.g., furan C=O at ~160 ppm, piperazine N–CH at ~2.3 ppm) .

- X-ray Crystallography : Resolves intramolecular interactions (e.g., planarity of the carboxamide fragment, dihedral angles between thiophene and furan rings) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] for CHNOS: 352.14).

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodology :

- Receptor Binding Assays : Screen for affinity to neurotransmitter receptors (e.g., serotonin 5-HT, dopamine D) due to the 4-methylpiperazine moiety .

- Enzyme Inhibition Studies : Test against kinases or proteases using fluorogenic substrates (e.g., IC determination via fluorescence quenching).

- Antimicrobial Disk Diffusion : Assess activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking (AutoDock/Vina) : Simulate binding to receptors (e.g., 5-HT PDB:7E2Z). The thiophene ring’s sulfur may form hydrophobic contacts, while the piperazine nitrogen participates in hydrogen bonding .

- MD Simulations (GROMACS) : Evaluate stability of ligand-receptor complexes over 100 ns trajectories. Key metrics: RMSD (<2 Å), binding free energy (MM/PBSA: −30 to −50 kJ/mol) .

- QSAR Modeling : Correlate substituent effects (e.g., methylpiperazine vs. phenylpiperazine) with bioactivity using descriptors like LogP and polar surface area .

Q. What experimental approaches resolve contradictions in reported solubility and stability data?

- Methodology :

- pH-Dependent Stability Studies : Use HPLC to monitor degradation under acidic (pH 2) vs. neutral (pH 7.4) conditions. The furan ring may hydrolyze at pH <3 .

- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or cyclodextrin inclusion complexes improve aqueous solubility (>1 mg/mL) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .

Q. How can researchers elucidate the mechanism of action when conflicting receptor affinity data exist?

- Methodology :

- Knockout Cell Lines : CRISPR-edited cells lacking specific receptors (e.g., 5-HT KO) clarify target engagement .

- Radioligand Displacement Assays : Compare values against reference ligands (e.g., WAY-100635 for 5-HT) to identify off-target effects .

- Pathway Analysis (Western Blot) : Measure downstream signaling (e.g., cAMP levels, ERK phosphorylation) to distinguish direct vs. indirect effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.